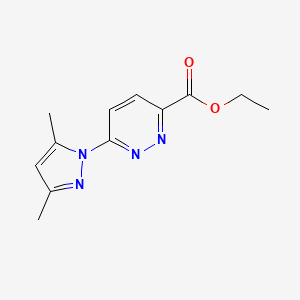![molecular formula C25H21N3OS B2411141 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 681268-48-4](/img/structure/B2411141.png)
2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including two phenyl groups, a thieno[3,4-c]pyrazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the phenyl groups and the thieno[3,4-c]pyrazole ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the acetamide group could undergo hydrolysis to form an acid and amine .Scientific Research Applications
Synthesis and Structural Characterization
Novel coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity, showcasing the application of such compounds in developing new antioxidant agents. These complexes involve intricate hydrogen bonding in their self-assembly processes, highlighting the structural complexity and potential for diverse applications in chemical synthesis and materials science (Chkirate et al., 2019).
Antimicrobial and Antitumor Activity
Research into novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from pyrazole carbaldehyde precursors shows promising antimicrobial activity. This underscores the potential therapeutic applications of these compounds in combating various bacterial strains, with certain derivatives showing high inhibitory activity (Mekky & Sanad, 2019). Additionally, the synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives has been explored for their antihistaminic properties, indicating the role of these compounds in developing new antihistamine drugs (Sridevi et al., 2010).
Corrosion Inhibition
Quinoxaline derivatives have been studied for their corrosion inhibition properties on mild steel in acidic mediums, demonstrating the application of heterocyclic compounds in materials science and engineering to enhance material lifespan and integrity (Saraswat & Yadav, 2020).
Anti-Inflammatory and Antioxidant Properties
A novel series of pyrazole chalcones has been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This research highlights the multifaceted biological activities of these compounds, suggesting their potential in developing new pharmaceutical agents (Bandgar et al., 2009).
Electrochemical Analysis
The study of quinoxalines as corrosion inhibitors through computational and electrochemical analysis emphasizes the significance of these compounds in protecting metals against corrosion, thereby extending their application in industrial settings (Saraswat & Yadav, 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to have a variety of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2,2-diphenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-25(23(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-24-21-16-30-17-22(21)27-28(24)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIKPQSVIBDPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)
![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)
![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)
![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)


![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)
